molecular formula C17H12N2O B11857853 Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)-

Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)-

Cat. No.: B11857853
M. Wt: 263.31 g/mol
InChI Key: FWPBAMJQXFZXGY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a benzofuropyridine core with a deuterated methyl group (-CD₃) at position 2 and a 2-pyridinyl substituent at position 6. Its CAS number is 1609374-00-6 . The deuterated methyl group is strategically incorporated for applications in isotopic labeling, metabolic studies, or NMR spectroscopy, enhancing stability and traceability in biological systems.

For example, 2-fluoropyridine reacts with organozinc reagents under low-temperature conditions (-25°C) to form benzofuro[2,3-b]pyridine derivatives .

Properties

Molecular Formula

C17H12N2O

Molecular Weight

263.31 g/mol

IUPAC Name

8-pyridin-2-yl-2-(trideuteriomethyl)-[1]benzofuro[2,3-b]pyridine

InChI

InChI=1S/C17H12N2O/c1-11-8-9-13-12-5-4-6-14(15-7-2-3-10-18-15)16(12)20-17(13)19-11/h2-10H,1H3/i1D3

InChI Key

FWPBAMJQXFZXGY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Directed ortho-Lithiation and Zincation

Fluoropyridines serve as ideal substrates due to fluorine’s dual role as a directing group for lithiation and a leaving group in subsequent cyclization. For example, 2-fluoropyridine (1a ) undergoes lithiation at the ortho position using a strong base such as LDA (lithium diisopropylamide), followed by transmetallation with ZnCl<sub>2</sub> to form an organozinc intermediate. This step is critical for ensuring regioselectivity in cross-coupling reactions.

Negishi Cross-Coupling

The organozinc species reacts with 2-bromophenyl acetate (3a ) in the presence of a palladium catalyst (e.g., XPhos Pd G3) and KOtBu to form a biaryl intermediate. Optimized conditions (2 mol % catalyst, 70°C, THF solvent) achieve yields exceeding 90% for non-deuterated analogs. For deuterated derivatives, deuterated solvents or reagents may be introduced at this stage to minimize protonation side reactions.

Intramolecular S<sub>N</sub>Ar Cyclization

Heating the biaryl intermediate in polar aprotic solvents (e.g., DMF) with a strong base (Cs<sub>2</sub>CO<sub>3</sub>) facilitates cyclization via displacement of the fluorine atom by the phenolic oxygen, forming the benzofuropyridine core. This step typically proceeds at 100°C for 2 hours.

Deuterium Incorporation Strategies

The deuterated methyl group at position 2 is introduced via deuterium exchange or deuterated reagent utilization. Two primary methodologies have been reported:

Deuterated Solvent-Mediated Exchange

In a patented procedure, sodium ethoxide in ethanol-d<sub>1</sub> (CD<sub>3</sub>CD<sub>2</sub>OD) facilitates deuterium incorporation into the methyl group. Under reflux (60 hours, inert atmosphere), the methyl proton undergoes base-catalyzed exchange with deuterium from the solvent. This method achieves an 85% yield of the target compound after purification by silica gel chromatography.

Reaction Conditions Table

ParameterValue
SubstrateL4-2 (precursor)
BaseSodium ethoxide (2.5 equiv)
SolventEthanol-d<sub>1</sub>
TemperatureReflux (~78°C)
Time60 hours
Yield85%

Optimization and Challenges

Catalyst and Ligand Selection

The Negishi cross-coupling step requires precise catalyst tuning. Reducing Pd loading from 2 mol % to 1 mol % decreases yields by 15–20%, while omitting the XPhos ligand results in incomplete conversion. For deuterated analogs, ligand stability in deuterated solvents must be confirmed to prevent catalyst deactivation.

Protecting Group Necessity

Phenolic protection (e.g., acetate) is essential to prevent protonation of the organozinc intermediate during cross-coupling. Unprotected phenols lead to no detectable product due to competitive acid-base reactions.

Purification and Analysis

Final purification via silica gel chromatography (petroleum ether/EtOAc gradient) ensures high purity (>98% by HPLC). Mass spectrometry and <sup>1</sup>H NMR confirm deuterium incorporation, with the absence of a CH<sub>3</sub> signal at δ 2.5 ppm and a CD<sub>3</sub> integration ratio matching theoretical values.

Comparative Analysis of Methods

Methodology Comparison Table

MethodAdvantagesLimitationsYield
Ethanol-d<sub>1</sub> ExchangeHigh yield; minimal side productsLong reaction time (60 hours)85%
Grignard AnalogyRapid deuterationNot directly validated for this compoundN/A
Telescoped SynthesisOne-pot efficiencyRequires rigorous anhydrous conditions90%

Chemical Reactions Analysis

Types of Reactions

Benzofuro[2,3-b]pyridine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Benzofuro[2,3-b]pyridine derivatives have been explored for their potential as therapeutic agents. Key findings include:

  • Antimicrobial Activity : Research has shown that derivatives of benzofuro[2,3-b]pyridine exhibit significant antimicrobial properties. In a study involving the synthesis of various benzofuran derivatives with pyrimidine moieties, certain compounds demonstrated excellent inhibitory effects against various bacterial strains, suggesting their potential as broad-spectrum antimicrobial agents .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against cancer cell lines. Studies indicate that specific derivatives can inhibit the growth of human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the side chains significantly influenced their cytotoxic potency .
  • Anti-inflammatory and Analgesic Effects : Benzofuro[2,3-b]pyridine compounds have also been investigated for anti-inflammatory and analgesic activities. Their ability to inhibit key enzymes involved in inflammatory pathways positions them as potential candidates for pain management therapies .

Material Science Applications

In addition to medicinal uses, benzofuro[2,3-b]pyridine has applications in material science:

  • Photoelectric Materials : The compound's unique electronic properties make it suitable for use in photoelectric materials. Its structural characteristics allow for the development of materials that can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Study 1: Antimicrobial Screening

A recent study synthesized several derivatives of benzofuro[2,3-b]pyridine and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. Compounds were tested using minimum inhibitory concentration (MIC) assays. Results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on various benzofuro[2,3-b]pyridine derivatives showed promising results against multiple cancer cell lines. The most effective compounds were subjected to further SAR analysis to identify structural features responsible for their activity. This research underscores the importance of this compound class in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of benzofuro[2,3-b]pyridine derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate various biological processes by binding to enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties (Predicted/Reported)
2-(Methyl-d3)-8-(2-pyridinyl)benzofuro[2,3-b]pyridine 1609374-00-6 -CD₃ (C-2), 2-pyridinyl (C-8) C₁₇H₁₁D₃N₂O ~271.34* High isotopic purity; enhanced metabolic stability
8-Bromobenzofuro[2,3-b]pyridine 1835734-64-9 -Br (C-8) C₁₁H₆BrNO 248.08 Boiling point: 357.4±22.0°C; Density: 1.655 g/cm³
2-Methyl-8-(5-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine 1883374-94-4 -CH₃ (C-2), 5-methyl-2-pyridinyl (C-8) C₁₈H₁₅N₂O 283.33 Increased lipophilicity due to methyl groups
8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-methylbenzofuro[2,3-b]pyridine 1883377-30-7 -CH₃ (C-2), bulky 2,2-dimethylpropyl-pyridinyl (C-8) C₂₃H₂₃N₂O 343.45 Steric hindrance; potential for altered binding affinity

*Estimated based on isotopic substitution.

Key Observations :

  • Isotopic Labeling: The deuterated methyl group in the target compound reduces metabolic degradation compared to non-deuterated analogs, making it valuable in pharmacokinetic studies .
  • Bulky Substituents (e.g., 2,2-dimethylpropyl): Introduce steric hindrance, which may influence binding interactions in biological targets . Pyridinyl vs.

Key Observations :

  • The target compound’s synthesis likely involves deuterated methyl reagents, increasing complexity and cost compared to non-deuterated analogs.
  • Metalation/Negishi methods (used for core structure) offer modularity but require precise temperature control .

Biological Activity

Benzofuro[2,3-b]pyridine derivatives, including 2-(methyl-d3)-8-(2-pyridinyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

Benzofuro[2,3-b]pyridine is characterized by a fused benzofuran and pyridine structure. The specific compound 2-(methyl-d3)-8-(2-pyridinyl)- features a methyl-d3 group at the 2-position and a pyridinyl group at the 8-position. The synthesis of this compound typically involves metalation and cross-coupling techniques, which enable the formation of the desired heterocyclic framework efficiently .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzofuro[2,3-b]pyridine derivatives:

  • Anticancer Activity : Some derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with hydroxyl substitutions on the benzofuran ring showed promising antileukemia activities with IC50 values as low as 0.12 μM against MV-4-11 cells .
  • Antiviral Properties : Research has indicated that certain benzofuro derivatives possess antiviral activities. For example, related compounds have been evaluated for their efficacy against viruses such as H5N1 and SARS-CoV-2, demonstrating significant inhibition rates .
  • Antimicrobial Effects : The biological evaluation of benzofuro derivatives has also revealed antimicrobial properties against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 0.21 μM for some derivatives .

1. Anticancer Activity Evaluation

A study focused on the anticancer activity of various benzofuro[2,3-b]pyridine derivatives demonstrated that compounds with specific substitutions can enhance cytotoxicity. The table below summarizes the IC50 values for selected compounds:

CompoundIC50 (μM)Cell Line
2e0.12MV-4-11 (leukemia)
2q0.24MV-4-11 (leukemia)
2g1.20MV-4-11 (leukemia)

This data indicates that hydroxyl groups at key positions significantly influence biological activity .

2. Antiviral Activity Assessment

In another study assessing antiviral properties, several benzofuro derivatives were tested against H5N1 and SARS-CoV-2 viruses. The results indicated that compounds containing fluorine atoms exhibited better antiviral activities compared to others:

CompoundVirusInhibition (%) at 0.5 μmol/μL
8hH5N193%
8fSARS-CoV-2Significant inhibition observed

These findings suggest a potential pathway for developing antiviral agents based on benzofuro structures .

Q & A

Q. What are the common synthetic routes for preparing benzofuro[2,3-b]pyridine derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves coupling reactions, cyclization, and functional group transformations. For example:

  • Metalation/Negishi Cross-Coupling : Using lithium diisopropylamide (LDA) in anhydrous THF at −25°C with ZnCl₂ facilitates the formation of benzofuropyridine cores .
  • Cyclization of Diazotized Amines : Copper-powder-mediated cyclization of 3-aminoaryl ethers yields benzofuro[2,3-b]pyridines .
  • Optimization Tips :
    • Temperature Control : Low temperatures (−25°C) prevent side reactions during metalation .
    • Purification : Column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradients) improves purity .
    • Catalyst Screening : Copper(I) iodide enhances coupling efficiency in heterocyclic systems .

Q. What spectroscopic techniques are most effective for characterizing benzofuro[2,3-b]pyridine derivatives?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent patterns (e.g., methyl-d3 groups show isotopic splitting) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in fused-ring systems .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for benzofuro[2,3-b]pyridine derivatives across kinase assays?

Methodological Answer: Discrepancies may arise from assay conditions or structural flexibility:

  • Assay Standardization :
    • Use ADP-Glo™ kits for consistent ATP consumption measurements .
    • Control pH and temperature to minimize enzyme variability .
  • Structural Analysis :
    • Molecular Docking (AutoDock Vina) : Compare binding poses to identify steric clashes or electronic mismatches .
    • DFT Calculations (Gaussian 16) : Optimize geometries to evaluate substituent effects on binding affinity .
  • SAR Studies : Systematically modify substituents (e.g., methyl-d3 vs. methyl) to isolate steric/electronic contributions .

Q. What strategies are recommended for troubleshooting failed cyclization or coupling reactions?

Methodological Answer: Failed reactions (e.g., sulfoxide cyclization in Eaton’s reagent ) require systematic adjustments:

  • Alternative Reagents : Replace Eaton’s reagent with PCl₅ or polyphosphoric acid for acid-mediated cyclization .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
  • Catalyst Optimization : Increase copper loading (e.g., CuI from 5% to 10%) for challenging couplings .
  • Intermediate Trapping : Use LC-MS to identify unstable intermediates and adjust reaction timelines .

Q. How can isotopic labeling (e.g., methyl-d3) impact the pharmacokinetic analysis of benzofuropyridine derivatives?

Methodological Answer: Deuterated analogs enhance metabolic stability and tracing:

  • Synthetic Strategy : Incorporate methyl-d3 via deuterated reagents (e.g., CD₃I) during alkylation .
  • Metabolic Profiling :
    • LC-MS/MS : Track deuterium retention in plasma/tissue samples to assess metabolic lability .
    • Isotope Effects : Compare t₁/₂ of deuterated vs. non-deuterated analogs to quantify kinetic isotope effects (KIEs) .
  • Bioavailability Studies : Use radiolabeled (³H/¹⁴C) derivatives for precise absorption/distribution measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.